molecular formula C28H22N4O4 B11374062 1-(3-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11374062
M. Wt: 478.5 g/mol
InChI Key: HHGZJZKERMICTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research

Preparation Methods

The synthesis of 1-(3-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzofuran and pyridazine intermediates, followed by their coupling and subsequent functionalization to introduce the desired substituents.

  • Synthetic Routes and Reaction Conditions

      Step 1: Synthesis of the benzofuran intermediate involves the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

      Step 2: Preparation of the pyridazine intermediate can be achieved through the reaction of hydrazine with a diketone, such as acetylacetone, under acidic conditions.

      Step 3: Coupling of the benzofuran and pyridazine intermediates is typically carried out using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

      Step 4: Functionalization of the coupled product to introduce the 3-methylphenyl and carbamoyl groups is achieved through nucleophilic substitution reactions using appropriate reagents.

  • Industrial Production Methods

    • Industrial production of this compound would involve scaling up the synthetic route described above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

1-(3-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and pyridazine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

      Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Common Reagents and Conditions

    • Oxidizing agents: Potassium permanganate, chromium trioxide.
    • Reducing agents: Sodium borohydride, lithium aluminum hydride.
    • Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
  • Major Products

    • Oxidation products: Oxidized derivatives of the benzofuran and pyridazine rings.
    • Reduction products: Reduced carbonyl groups, leading to alcohol derivatives.
    • Substitution products: Various substituted derivatives depending on the nucleophiles used.

Scientific Research Applications

  • Chemistry

    • As a building block for the synthesis of more complex organic molecules.
    • In the study of reaction mechanisms and the development of new synthetic methodologies.
  • Biology

    • As a probe for studying biological pathways and interactions.
    • In the development of new biochemical assays.
  • Medicine

    • Potential use as a lead compound for the development of new pharmaceuticals.
    • Investigation of its biological activity and therapeutic potential.
  • Industry

    • As an intermediate in the production of specialty chemicals.
    • Potential applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

  • Molecular Targets

    • Enzymes involved in metabolic pathways.
    • Receptors on cell surfaces that mediate signal transduction.
  • Pathways Involved

    • Modulation of enzymatic activity can affect metabolic processes.
    • Interaction with receptors can influence cellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

1-(3-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • Compounds with similar benzofuran or pyridazine structures.
    • Other carbamoyl-substituted compounds.
  • Uniqueness

    • The combination of the benzofuran and pyridazine rings with the specific substituents makes this compound unique.
    • Its reactivity and potential applications in various fields distinguish it from other similar compounds.

Properties

Molecular Formula

C28H22N4O4

Molecular Weight

478.5 g/mol

IUPAC Name

1-(3-methylphenyl)-N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C28H22N4O4/c1-17-7-5-9-19(15-17)29-28(35)26-24(21-11-3-4-12-23(21)36-26)30-27(34)25-22(33)13-14-32(31-25)20-10-6-8-18(2)16-20/h3-16H,1-2H3,(H,29,35)(H,30,34)

InChI Key

HHGZJZKERMICTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NN(C=CC4=O)C5=CC=CC(=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.